molecular formula C6H3Cl2NOS B1430215 1,4-Dichloro-2-(sulfinylamino)benzene CAS No. 63170-22-9

1,4-Dichloro-2-(sulfinylamino)benzene

Cat. No.: B1430215
CAS No.: 63170-22-9
M. Wt: 208.06 g/mol
InChI Key: HHXSSKBZNLHXEU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3Cl2NOS It is characterized by the presence of two chlorine atoms and a sulfinylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(sulfinylamino)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,5-dichloroaniline with sulfur dioxide and an oxidizing agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinylamino group can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(sulfinylamino)benzene involves its interaction with various molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The chlorine atoms may also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

    1,4-Dichlorobenzene: Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.

    2,5-Dichloroaniline: Contains an amino group instead of a sulfinylamino group, leading to different reactivity and applications.

    1,4-Dichloro-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 1,4-Dichloro-2-(sulfinylamino)benzene is unique due to the presence of both chlorine atoms and a sulfinylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1,4-dichloro-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NOS/c7-4-1-2-5(8)6(3-4)9-11-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSSKBZNLHXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=S=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50803846
Record name 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50803846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63170-22-9
Record name 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50803846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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